molecular formula C14H18O2 B3825765 Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-

Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-

Cat. No.: B3825765
M. Wt: 218.29 g/mol
InChI Key: TUBSTPQBMRWIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- (CAS: 24893-97-8) is a bicyclic compound characterized by a cyclohexene ring substituted with two methanol groups at positions 1 and 3 and a phenyl group at position 5. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol. The compound’s stereochemistry, particularly the cis configuration of the dimethanol groups, influences its physical and chemical properties, such as solubility and reactivity . The phenyl substituent introduces steric bulk and electronic effects, impacting interactions in biological or synthetic systems .

Properties

IUPAC Name

[5-(hydroxymethyl)-3-phenylcyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-9-11-6-12(10-16)8-14(7-11)13-4-2-1-3-5-13/h1-5,7,11-12,15-16H,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBSTPQBMRWIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=CC1CO)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. For instance, 1,3-butadiene can react with maleic anhydride to form a cyclohexene derivative, which can then be further functionalized to introduce the hydroxymethyl and phenyl groups .

Industrial Production Methods:

Types of Reactions:

    Oxidation: Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The hydroxymethyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Cyclohex-4-ene-1,3-dicarboxylic acid.

    Reduction: Cyclohexane-1,3-dimethanol, 5-phenyl-.

    Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- involves its interaction with various molecular targets, depending on the specific application. For example, in catalytic reactions, it may act as a ligand, coordinating with metal centers to facilitate the reaction. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key attributes of Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- C₁₃H₁₆O₂ 204.26 1,3-dimethanol; 5-phenyl Steric hindrance from phenyl; cis diol configuration enhances polarity .
3-Cyclohexene-1-methanol C₇H₁₂O 112.17 Single methanol at position 1 Lower molecular weight; simpler structure with higher volatility .
Captan (N-Trichloromethylthio-cyclohex-4-ene-1,2-dicarboximide) C₉H₈Cl₃NO₂S 300.59 Trichloromethylthio; dicarboximide Fungicidal activity due to electrophilic groups; no diol or phenyl groups .
CP 47,497 (5-(1,1-dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol) C₂₂H₃₄O₂ 330.51 Cyclohexylphenol with alkyl chain Regulated psychoactive compound; hydroxyl and alkyl substituents .

Steric and Electronic Effects

  • The 5-phenyl substituent in Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- induces steric clashes in protein binding pockets, as observed in heme oxygenase systems where similar substituents force conformational changes in residues like Gln27 .
  • In contrast, 3-Cyclohexene-1-methanol lacks bulky groups, enabling easier diffusion through biological membranes .
  • CP 47,497’s alkyl chain and phenol group enhance lipid solubility, contributing to its psychoactive potency .

Key Research Findings

Steric Impact of 5-Phenyl Group : Molecular dynamics simulations reveal that the 5-phenyl group in cyclohexene derivatives disrupts protein-ligand interactions by displacing key residues (e.g., Gln27 in heme oxygenase), suggesting utility in designing enzyme inhibitors .

Synthetic Flexibility: Cyclohexene diols like Cyclohex-4-ene-1,3-dimethanol serve as precursors for complex heterocycles, leveraging their diol groups for oxidation or esterification .

Polarity vs. Bioactivity : While diol groups enhance water solubility, phenyl substituents balance hydrophobicity, making such compounds versatile in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-
Reactant of Route 2
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.